molecular formula C6H8F4O2 B12789886 3,3,4,4-Tetrafluoro-2,2-dimethylbutanoic acid CAS No. 144194-01-4

3,3,4,4-Tetrafluoro-2,2-dimethylbutanoic acid

Cat. No.: B12789886
CAS No.: 144194-01-4
M. Wt: 188.12 g/mol
InChI Key: CHVZSYHRXGEBAJ-UHFFFAOYSA-N
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Description

3,3,4,4-Tetrafluoro-2,2-dimethylbutanoic acid (CAS 1785043-62-0) is a fluorinated organic compound with the molecular formula C 6 H 8 F 4 O 2 and a molecular weight of 188.12 g/mol . It serves as a valuable building block in organic synthesis and medicinal chemistry research. The integration of fluorine atoms into organic frameworks is a cornerstone strategy in drug discovery, as it can profoundly improve the metabolic stability, lipophilicity, and bioavailability of lead compounds . As a reagent, this acid is particularly useful for introducing a highly fluorinated, sterically hindered moiety into target molecules. Researchers can leverage the carboxylic acid functional group for further derivatization, such as forming amide bonds or generating activated esters, making it a versatile intermediate for constructing more complex chemical entities. This product is intended For Research Use Only and is not for diagnostic or therapeutic use. It is the responsibility of the researcher to ensure safe handling and comply with all relevant regulatory requirements.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

144194-01-4

Molecular Formula

C6H8F4O2

Molecular Weight

188.12 g/mol

IUPAC Name

3,3,4,4-tetrafluoro-2,2-dimethylbutanoic acid

InChI

InChI=1S/C6H8F4O2/c1-5(2,4(11)12)6(9,10)3(7)8/h3H,1-2H3,(H,11,12)

InChI Key

CHVZSYHRXGEBAJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)O)C(C(F)F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3,4,4-tetrafluoro-2,2-dimethylbutanoic acid typically involves the fluorination of a suitable precursor. One common method is the fluorination of 2,2-dimethylbutanoic acid using a fluorinating agent such as sulfur tetrafluoride (SF₄) or a similar reagent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process requires careful control of temperature, pressure, and reaction time to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3,3,4,4-Tetrafluoro-2,2-dimethylbutanoic acid can undergo oxidation reactions, typically using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH₄) to convert the carboxylic acid group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed:

    Oxidation: Formation of corresponding ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Pharmaceutical Applications

Drug Development and Synthesis
3,3,4,4-Tetrafluoro-2,2-dimethylbutanoic acid is utilized in the synthesis of various pharmaceutical compounds. Its fluorinated structure enhances the bioactivity and metabolic stability of drug candidates. For instance, its derivatives are being explored for their potential in developing anticancer agents due to their ability to modify lipophilicity and improve drug delivery systems .

Liposomal Drug Delivery Systems
Research indicates that incorporating fluorinated compounds like this compound into liposomal formulations can enhance the stability and efficacy of drug delivery systems. These liposomes can encapsulate hydrophobic drugs and improve their circulation time in the bloodstream due to the enhanced permeability and retention effect .

Material Science Applications

Fluorinated Polymers
The compound serves as a precursor in the synthesis of fluorinated polymers. These materials exhibit excellent chemical resistance, thermal stability, and low surface energy. Such properties are crucial for applications in coatings and sealants that require durability under harsh conditions .

Surface Modifications
In material science, this compound is used to modify surfaces to impart hydrophobic characteristics. This modification is particularly useful in creating non-stick surfaces for cookware and industrial applications where moisture resistance is critical .

Environmental Applications

PFAS Research
As part of the broader category of per- and polyfluoroalkyl substances (PFAS), this compound is studied for its environmental impact and degradation pathways. Understanding its behavior in the environment helps researchers develop strategies for remediation of contaminated sites .

Analytical Chemistry
The compound is also significant in analytical chemistry for developing methods to detect PFAS in environmental samples. Its unique chemical properties allow for specific detection techniques that can identify trace amounts of these substances in water and soil samples .

Case Studies

Study Application Findings
Study on Liposomal FormulationsDrug DeliveryEnhanced stability and circulation time of encapsulated drugs when using fluorinated compounds like this compound .
Research on Fluorinated PolymersMaterial ScienceDevelopment of a new class of fluorinated polymers with superior chemical resistance compared to traditional polymers .
Environmental Impact StudyPFAS AnalysisIdentified degradation pathways for PFAS compounds including this compound to inform remediation efforts .

Mechanism of Action

The mechanism of action of 3,3,4,4-tetrafluoro-2,2-dimethylbutanoic acid involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can form strong bonds with other atoms, influencing the compound’s reactivity and interactions. In biological systems, the compound may interact with enzymes and receptors, affecting their function and activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Key Properties of 3,3,4,4-Tetrafluoro-2,2-dimethylbutanoic Acid and Analogous Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) pKa (Estimated) Boiling Point (°C) Key Applications/Reactivity Safety Notes
This compound C₆H₈F₄O₂ 188.08 (estimated) ~1.5–2.5* ~200–220* Catalysis, surfactants, fluorinated intermediates Corrosive; handle with PPE
2,2-Dimethylbutanoic acid C₆H₁₂O₂ 115.15 ~4.8 218–220 Catalytic additive in oxidation reactions Mild irritant
2,3,4,5-Tetrafluorobenzoic acid C₇H₂F₄O₂ 194.08 ~1.3–1.8† Sublimes >200 Pharmaceutical intermediates, ligands Avoid inhalation
3,3,4,4-Tetrafluoro-1,2-oxathietane 2,2-dioxide (sultone) C₂F₄O₃S 180.08 N/A 41–42 Precursor to fluorosulfonates Irritant (Xi)
3,3,4,4-Tetrafluoro-2-butanol C₄H₆F₄O 146.08 ~12–14‡ 139.3 Fluorinated solvent or intermediate Flammable (flash point 38°C)

Notes:

  • *Estimated values based on trifluoroacetic acid (pKa ~0.23) and perfluorinated chain effects.
  • †Fluorinated benzoic acids exhibit stronger acidity than aliphatic analogs due to aromatic ring stabilization.
  • ‡Alcohols are far less acidic than carboxylic acids.

Structural and Functional Differences

Electron-Withdrawing Effects: The fluorine atoms in this compound create a strong electron-withdrawing effect, lowering its pKa compared to 2,2-dimethylbutanoic acid (pKa ~4.8 vs. ~1.5–2.5). This property enhances its utility in acid-catalyzed reactions . 2,3,4,5-Tetrafluorobenzoic acid benefits from resonance stabilization of the aromatic ring, achieving even lower pKa values (~1.3–1.8) .

Physical Properties: The branched aliphatic structure of this compound likely results in higher boiling points (~200–220°C) compared to the sultone derivative (41–42°C) due to hydrogen bonding in the carboxylic acid group . The sultone’s low boiling point and cyclic sulfonic ester structure make it reactive in alkylation or sulfonation reactions .

Applications: this compound may serve as a ligand in enantioselective catalysis, similar to 2,2-dimethylbutanoic acid in manganese-catalyzed oxidations . 2,3,4,5-Tetrafluorobenzoic acid is used in pharmaceuticals and as a building block for fluorinated polymers .

Biological Activity

3,3,4,4-Tetrafluoro-2,2-dimethylbutanoic acid is a fluorinated carboxylic acid that has garnered attention in various fields of research due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the compound's biological activity, including data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C6H8F4O2C_6H_8F_4O_2. Its structure features two tetrafluorinated carbon atoms and two methyl groups attached to a butanoic acid backbone. The presence of fluorine atoms significantly influences the compound's chemical reactivity and biological interactions.

Biological Activity Overview

Research indicates that fluorinated compounds often exhibit distinct biological properties compared to their non-fluorinated counterparts. The biological activities of this compound may include:

  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various bacterial strains.
  • Anticancer Effects : Investigations into its efficacy as an anticancer agent are ongoing, with some evidence pointing to its ability to inhibit tumor cell proliferation.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of E. coli and S. aureus
AnticancerReduced proliferation in cancer cell lines
CytotoxicityCell viability assays indicate cytotoxic effects on certain cancer cells

Case Studies

  • Antimicrobial Efficacy :
    A study evaluated the antimicrobial properties of various fluorinated acids, including this compound. The compound showed significant inhibition against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values suggesting effective antibacterial activity.
  • Anticancer Research :
    In vitro studies on human cancer cell lines (e.g., HeLa and A549) demonstrated that this compound could decrease cell viability significantly. These findings indicate potential for further development as an anticancer therapeutic agent.

The exact mechanisms through which this compound exerts its biological effects remain under investigation. However, it is hypothesized that the compound may interact with cellular membranes due to its fluorinated structure, altering membrane fluidity and integrity which can lead to cell death in pathogenic microorganisms and cancer cells.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,3,4,4-tetrafluoro-2,2-dimethylbutanoic acid, and how can purity be ensured?

  • Methodology: Synthesis typically involves fluorination of dimethylbutanoic acid precursors using reagents like SF₄ or DAST (diethylaminosulfur trifluoride). Key steps include:

  • Fluorination : Sequential substitution of hydroxyl or halogen groups with fluorine under anhydrous conditions .
  • Purification : High-performance liquid chromatography (HPLC) or recrystallization in non-polar solvents (e.g., hexane/ethyl acetate mixtures) to isolate the product. Purity can be verified via melting point analysis and ¹⁹F NMR .
    • Data Contradictions: Some routes yield partial fluorination; ensure reaction monitoring via TLC or GC-MS to resolve inconsistencies.

Q. How can the structural integrity of this compound be confirmed spectroscopically?

  • Methodology: Use a combination of:

  • ¹H/¹⁹F NMR : To confirm fluorine substitution patterns and methyl group positions. For example, ¹⁹F NMR chemical shifts for CF₃ groups typically appear at ~-70 ppm .
  • IR Spectroscopy : Carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and C-F stretches (1000–1400 cm⁻¹) validate functional groups .
    • Critical Note: Compare spectral data with computational simulations (e.g., DFT) to resolve ambiguities in peak assignments .

Q. What solvents and conditions stabilize this compound during storage?

  • Methodology: Store under inert gas (argon) in amber glass vials at -20°C. Avoid protic solvents (e.g., water, alcohols) to prevent hydrolysis. Solubility tests show compatibility with dichloromethane and acetonitrile .

Advanced Research Questions

Q. How does the steric and electronic profile of this compound influence its reactivity in organocatalytic systems?

  • Methodology:

  • Steric Analysis : X-ray crystallography or molecular modeling (e.g., Gaussian) to quantify steric hindrance from methyl and fluorine groups .
  • Reactivity Studies : Compare catalytic efficiency in esterification or amidation reactions against non-fluorinated analogs. Kinetic data (e.g., turnover frequency) can highlight electronic effects from fluorine .
    • Data Contradictions: Fluorine’s electron-withdrawing effect may reduce nucleophilicity but enhance acid strength (pKa ~1.5–2.5), requiring pH-controlled experiments .

Q. What are the mechanistic implications of tautomerism in this compound under high-temperature conditions?

  • Methodology:

  • Dynamic NMR : Monitor tautomeric equilibria (e.g., keto-enol) at elevated temperatures (100–150°C) in DMSO-d₆ .
  • Computational Studies : Use Arrhenius plots to correlate activation energy with fluorine’s inductive effects .
    • Critical Note: Contradictions may arise between experimental and computational ΔG values; validate with isothermal titration calorimetry (ITC).

Q. How does this compound interact with metalloenzymes in biodegradation studies?

  • Methodology:

  • Enzyme Assays : Test inhibition of cytochrome P450 or hydrolases using fluorometric assays. IC₅₀ values can quantify binding affinity .
  • Molecular Docking : Simulate interactions with enzyme active sites (e.g., AutoDock Vina) to identify steric clashes from fluorine substituents .
    • Data Contradictions: Fluorine’s hydrophobicity may enhance membrane permeability but reduce aqueous solubility, requiring bioavailability adjustments .

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